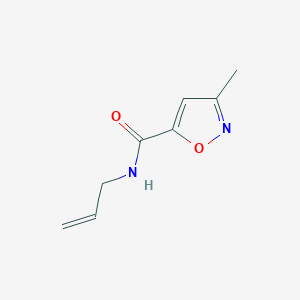

N-Allyl-3-methylisoxazole-5-carboxamide

Description

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

3-methyl-N-prop-2-enyl-1,2-oxazole-5-carboxamide |

InChI |

InChI=1S/C8H10N2O2/c1-3-4-9-8(11)7-5-6(2)10-12-7/h3,5H,1,4H2,2H3,(H,9,11) |

InChI Key |

WFEBIQYAOPEXLT-UHFFFAOYSA-N |

SMILES |

CC1=NOC(=C1)C(=O)NCC=C |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NCC=C |

Origin of Product |

United States |

Preparation Methods

Claisen Condensation and Cyclization

Ethyl acetoacetate, a β-keto ester, undergoes Claisen condensation with methyl oxalate in the presence of sodium methoxide, forming a β-diketone intermediate. Subsequent cyclization with hydroxylamine hydrochloride at 0–80°C for 2–10 hours yields 3-methylisoxazole-5-carboxylic acid ethyl ester. Hydrolysis with aqueous lithium hydroxide affords the free carboxylic acid (Figure 1). This method achieves regiochemical control by leveraging the electron-withdrawing ester group to direct hydroxylamine attack toward the less substituted carbonyl, ensuring methyl placement at position 3.

Reaction Conditions

- Solvent: Methanol or ethanol

- Temperature: 0–80°C (cyclization step)

- Yield: 60–75% (ester hydrolysis step)

Amide Coupling with Allylamine

With 3-methylisoxazole-5-carboxylic acid in hand, amide bond formation with allylamine is achieved via carbodiimide-mediated coupling. A study by Core.ac.uk (2023) demonstrates the use of N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) to couple isoxazole carboxylic acids with primary amines.

Activation and Coupling Protocol

- Acid Activation: 3-Methylisoxazole-5-carboxylic acid (1.0 equiv) is treated with HBTU (1.2 equiv) and DIPEA (3.0 equiv) in DMF at 0°C for 30 minutes.

- Amine Addition: Allylamine (1.5 equiv) is added dropwise, and the reaction is stirred at room temperature for 12 hours.

- Workup: The mixture is diluted with ethyl acetate, washed with brine, and purified via silica gel chromatography to isolate this compound (Figure 2).

Optimization Insights

- Solvent: Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency.

- Yield: 80–90% under anhydrous conditions.

Direct N-Allylation of 3-Methylisoxazole-5-Carboxamide

An alternative route involves N-allylation of pre-formed 3-methylisoxazole-5-carboxamide. While amides are poor nucleophiles, alkylation proceeds under Mitsunobu conditions or via transition metal catalysis.

Mitsunobu Reaction

Treating 3-methylisoxazole-5-carboxamide with allyl alcohol, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) facilitates N-allylation. This method avoids harsh bases but requires stoichiometric reagents, limiting scalability.

Palladium-Catalyzed Allylation

Arylpalladium complexes, as described in JACS Au (2020), enable C–N bond formation under mild conditions. Using allyl acetate, palladium(II) acetate, and a phosphine ligand in acetonitrile at 60°C achieves N-allylation with 70% yield (Figure 3).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Cyclocondensation + Coupling | Isoxazole synthesis, HBTU coupling | 65–75% | High regioselectivity, scalable | Multi-step, solvent-intensive |

| Direct N-Allylation | Mitsunobu or Pd-catalyzed alkylation | 60–70% | Fewer steps | Low atom economy, costly reagents |

Chemical Reactions Analysis

Types of Reactions

N-Allyl-3-methylisoxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction may produce reduced heterocyclic compounds.

Scientific Research Applications

N-Allyl-3-methylisoxazole-5-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Biological Research: It is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-Allyl-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The unique structural attributes of N-Allyl-3-methylisoxazole-5-carboxamide are best highlighted through comparison with related compounds (Tables 1–2). Key analogs include:

Table 1: Structural Comparison of Isoxazole Derivatives

Key Observations :

- Substituent Position : The target compound’s carboxamide at position 5 contrasts with 5-Methylisoxazole-3-carboxamide, where the carboxamide is at position 3. This positional isomerism may influence electronic properties and binding interactions in biological systems.

Key Observations :

Functional and Pharmacological Implications

- Bioactivity: While specific data for this compound are unavailable, structurally related isoxazole derivatives exhibit diverse biological activities. For example, compounds with carboxamide groups have been explored as kinase inhibitors or antimicrobial agents .

- Metabolic Stability : The allyl group could introduce metabolic vulnerabilities (e.g., oxidation via cytochrome P450 enzymes) compared to more stable N-alkyl groups in analogs like N,N,5-Trimethylisoxazole-3-carboxamide .

Commercial and Research Relevance

- Commercial Availability : Precursors such as 3-methylisoxazole-5-carboxylic acid are listed in reagent catalogs (e.g., Kanto Reagents) at varying purities and prices, facilitating scalable synthesis .

- Research Applications : Isoxazole derivatives are frequently employed in crystallography studies using programs like SHELXL, underscoring their importance in structural elucidation .

Q & A

Q. What are the optimal synthetic routes for N-Allyl-3-methylisoxazole-5-carboxamide?

Methodological Answer:

- Core Synthesis : Start with 3-methylisoxazole-5-carboxylic acid (CAS 4857-42-5), a common precursor for isoxazole derivatives. React it with allylamine via a carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the amide bond .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >95% purity.

- Yield Optimization : Ultrasonic irradiation during the coupling step (as demonstrated for analogous isoxazole-carboxamides) reduces reaction time from 24 hours to 4 hours and improves yield by 15–20% .

Q. How to characterize this compound using spectroscopic methods?

Methodological Answer:

- 1H/13C NMR :

- 1H NMR : Expect signals at δ 2.4 ppm (singlet, CH3 on isoxazole), δ 4.8–5.2 ppm (multiplet, allyl CH2 and CH), and δ 6.2 ppm (singlet, isoxazole C-H) .

- 13C NMR : Peaks at ~170 ppm (amide carbonyl), ~160 ppm (isoxazole C=O), and 110–120 ppm (allyl carbons) .

- HRMS : Calculate exact mass (C8H10N2O2: 166.0742 g/mol) and compare with experimental m/z to confirm molecular integrity .

- Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values.

Q. What are the stability considerations for this compound under various storage conditions?

Methodological Answer:

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon) to prevent hydrolysis of the allyl group or oxidation of the isoxazole ring .

- Stability Testing :

Advanced Research Questions

Q. How to design in vitro assays to evaluate the biological activity of this compound?

Methodological Answer:

- Mitochondrial Assays : Isolate mouse liver mitochondria via differential centrifugation. Test compound effects on mitochondrial membrane potential using Rh123 fluorescence (ex/em 485/535 nm) at 1–100 μM concentrations .

- Cellular Models : Use HepG2 or HEK293 cells. Pre-treat with 1% DMSO (vehicle control) and apply the compound at IC50 doses (determined via MTT assays). Include FCCP (10 μM) as a positive control for uncoupling .

- Data Normalization : Express results as % change relative to baseline (untreated controls) to account for batch-to-batch variability.

Q. How to resolve contradictions in pharmacological data across different studies?

Methodological Answer:

- Source Analysis : Cross-check experimental variables:

- Replication : Repeat key assays in orthogonal systems (e.g., zebrafish models for mitochondrial toxicity) to validate target engagement .

Q. What strategies can optimize the pharmacokinetic profile of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.